5-Methyl-2-phenylpyridine

Descripción

Contextualization of Substituted Pyridines in Organic and Materials Chemistry

Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, and its derivatives are fundamental building blocks in organic chemistry. numberanalytics.comwikipedia.org Their importance stems from a unique aromatic ring structure where a nitrogen atom replaces a carbon-hydrogen unit of benzene (B151609). numberanalytics.com This substitution imparts distinct electronic properties, including a dipole moment and the ability to engage in a wide array of chemical reactions. numberanalytics.com

Overview of the Significance of 5-Methyl-2-phenylpyridine as a Heterocyclic Compound

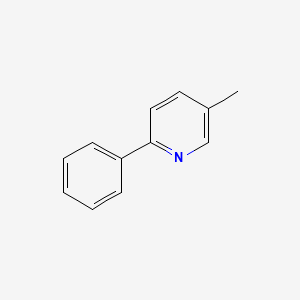

This compound, with the chemical formula C₁₂H₁₁N, is a specific substituted pyridine that has garnered attention for its utility as a building block in the synthesis of more complex molecules and materials. nih.govtcichemicals.com Its structure, featuring a methyl group at the 5-position and a phenyl group at the 2-position of the pyridine ring, provides a unique combination of steric and electronic properties.

This compound serves as an important intermediate in various chemical syntheses. researchgate.net For instance, its deuterated form, 5-(methyl-d3)-2-phenylpyridine, is noted for its potential in developing materials for OLEDs, where it can enhance the thermal stability and degradation resistance of the final product. arborpharmchem.com The strategic placement of the methyl and phenyl groups influences the molecule's coordination chemistry and its performance in material applications.

Scope and Research Trajectories Pertaining to this compound

Current research on this compound is primarily focused on its synthesis and its application as a ligand in functional metal complexes and as a building block for small molecule semiconductors. tcichemicals.com One notable area of investigation is its use in the vapor-phase cyclization synthesis over various zeolite catalysts. rsc.orgresearchgate.net Studies have explored the influence of different catalysts, reaction temperatures, and feed molar ratios to optimize the yield of this compound. researchgate.netrsc.org

Furthermore, the N-oxide derivative of this compound has been synthesized and characterized, indicating another avenue for its functionalization and application. rsc.org The development of efficient synthetic routes to this and other substituted pyridines remains an active area of research, with methods like the reaction of isoxazoles with enamines being explored. rsc.org The ongoing exploration of its properties and applications suggests that this compound will continue to be a valuable compound in the fields of organic synthesis and materials science.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | nih.gov |

| Molar Mass | 169.22 g/mol | nih.gov |

| Appearance | White to Orange to Green powder to crystal | tcichemicals.com |

| Melting Point | 53.0 to 57.0 °C | tcichemicals.com |

| CAS Number | 27012-22-2 | nih.gov |

Spectroscopic Data for this compound N-oxide

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ = 2.33 (s, 3H), 7.12-7.15 (m, 1H), 7.30 (d, J = 8.0 Hz, 1H), 7.42-7.50 (m, 3H), 7.78 (dd, J = 8.3, 1.7 Hz, 2H), 8.20 (s, 1H) ppm |

| IR (cm⁻¹, KBr) | 3048, 2967, 1603, 1523, 1481, 1378, 1321, 1245, 1103, 829, 732, 699 |

Source: rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLPQYYLLRBVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949783 | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27012-22-2, 64828-54-2 | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27012-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027012222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, methylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064828542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 2 Phenylpyridine

Catalytic Vapor-Phase Cyclization Pathways

Vapor-phase cyclization represents a prominent industrial method for pyridine (B92270) synthesis, often involving the reaction of aldehydes, ketones, and ammonia (B1221849) at elevated temperatures over solid acid catalysts. acsgcipr.org This approach has been specifically adapted for the synthesis of 5-methyl-2-phenylpyridine.

Development and Optimization of Zeolite-Based Catalytic Systems

Zeolites, with their well-defined pore structures and tunable acidity, are effective catalysts for the synthesis of pyridine derivatives. mdpi.com The vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia has been investigated over various zeolite catalysts, including HZSM-5, Hβ, and HY, to produce this compound. rsc.org

The catalytic activity for this transformation follows the order: HY > Hβ > HZSM-5. rsc.org This difference in activity can be attributed to the distinct pore structures and acid site distributions of these zeolites. researchgate.netresearchgate.net Mesoporous Al-MCM-41 has also been identified as a promising catalyst for the cyclization reaction to form 2-phenylpyridine (B120327) derivatives. researchgate.net

Influence of Catalyst Modification and Doping on Reaction Efficiency and Selectivity

Modification of zeolite catalysts by metal ion impregnation can significantly enhance their performance. For instance, the introduction of cobalt into an HY zeolite has been shown to improve the yield of this compound. rsc.org A maximum yield was achieved using a 3 wt% cobalt-modified HY (CoHY) zeolite. rsc.org The presence of cobalt likely introduces new active sites or modifies the existing acidic and basic properties of the zeolite, thereby influencing the reaction pathway and selectivity. researchgate.netosti.gov The structure of the parent HY zeolite remains intact after such modifications. researchgate.net

Mechanistic Elucidation of Cyclization and Dehydrogenation Steps in Vapor-Phase Synthesis

The vapor-phase synthesis of pyridines from carbonyl compounds and ammonia is a complex process involving several key steps. acsgcipr.org The reaction is believed to proceed through the formation of imines from the reaction of aldehydes and ammonia, followed by a series of aldol-type condensations, cyclization, and finally, dehydrogenation to form the aromatic pyridine ring. researchgate.netwikipedia.org The acidic sites of the zeolite catalyst play a crucial role in facilitating these transformations by activating the carbonyl compounds and stabilizing the reaction intermediates. researchgate.net

Parameters Governing Yield and Selectivity in Catalytic Synthesis

The yield and selectivity of this compound in the catalytic vapor-phase synthesis are governed by several critical reaction parameters. rsc.orgresearchgate.net

| Parameter | Effect on Yield and Selectivity |

| Temperature | A temperature of 400 °C has been found to be optimal for maximizing the yield of this compound over a 3 wt% CoHY zeolite catalyst. rsc.org |

| Feed Molar Ratios | The molar ratios of the reactants (acetophenone, propionaldehyde, formaldehyde, and ammonia) significantly influence the product distribution. rsc.org |

| Weight Hour Space Velocity (WHSV) | A WHSV of 0.5 h⁻¹ was utilized in studies with HZSM-5, Hβ, and HY zeolites. rsc.org This parameter affects the contact time of the reactants with the catalyst. |

| Time on Stream | The catalytic activity and selectivity can change over time due to factors such as coke deposition on the catalyst surface. researchgate.net |

Directed Arene Functionalization Approaches

An alternative strategy for the synthesis of this compound involves the direct functionalization of a pre-existing pyridine ring.

Lithium-Mediated Phenylation of Pyridine Derivatives and Isomer Distribution

The reaction of organolithium reagents with pyridine derivatives provides a direct route to phenylated pyridines. Specifically, the reaction of phenyllithium (B1222949) with 3-picoline (3-methylpyridine) yields a mixture of isomeric products. researchgate.net The primary product of this reaction is 3-methyl-2-phenylpyridine (B78825), with this compound being formed as a minor isomer. researchgate.net

The ratio of 3-methyl-2-phenylpyridine to this compound is approximately 19:1. researchgate.net This regioselectivity is influenced by both electronic and steric factors. The reaction of substituted phenyl-lithium derivatives, such as o-tolyl-lithium, with 3-picoline has been shown to have little effect on the ratio of the 2,3- and 2,5-isomers. rsc.org The relative reactivities of pyridine and its alkylated derivatives towards phenyllithium have been determined to be in the order: 3-picoline > pyridine > 3-ethylpyridine. researchgate.net

| Reactant | Major Product | Minor Product | Isomer Ratio |

| 3-Picoline and Phenyllithium | 3-Methyl-2-phenylpyridine | This compound | 19:1 researchgate.net |

Palladium-Catalyzed C-H Arylation Strategies Employing Pyridine Directing Groups

The direct C-H arylation of pyridine derivatives represents a powerful and atom-economical method for the synthesis of phenylpyridines. In these strategies, the nitrogen atom of the pyridine ring acts as an endogenous directing group, guiding the transition metal catalyst to activate the C-H bonds at the ortho-positions (C2 and C6). Palladium catalysts have been extensively utilized for this transformation due to their high efficiency and functional group tolerance. rsc.org

The general mechanism involves the coordination of the palladium catalyst to the pyridine nitrogen, followed by a cyclometalation step that forms a palladacycle intermediate. This intermediate then reacts with an arylating agent, such as an aryl halide or an organometallic reagent, in a process that typically involves oxidative addition and reductive elimination to furnish the arylated pyridine and regenerate the active palladium catalyst. rsc.org

Several palladium-based catalytic systems have been developed for the direct arylation of pyridine rings. A common approach involves the use of Pd(OAc)₂ as the catalyst. For instance, a cross-coupling reaction between 2-arylpyridine and aryltrimethoxysilane has been achieved using a Pd(OAc)₂ catalyst in the presence of AgF as an additive and benzoquinone (BQ) as an oxidant. nih.gov Another efficient method utilizes potassium aryltrifluoroborates as the arylating partners in a ligand-free Pd(OAc)₂-catalyzed reaction. rsc.orgnih.gov This approach demonstrates broad substrate scope with moderate to high yields. rsc.orgnih.gov The choice of oxidant, additives, and solvent plays a crucial role in the reaction's efficiency and selectivity. rsc.org In some cases, the N-methylation of the pyridine substrate to form a pyridinium (B92312) salt can act as a transient activation strategy to facilitate selective arylation at the C6 position. acs.org

| Catalyst | Arylating Agent | Additive/Oxidant | Solvent | Key Features | Ref |

| Pd(OAc)₂ | Aryltrimethoxysilane | AgF / BQ | 1,4-Dioxane | Direct ortho C-H arylation of 2-arylpyridines. | nih.gov |

| Pd(OAc)₂ | Potassium (hetero)aryltrifluoroborates | TBAI | Not specified | Ligand-free, selective arylation of pyridine N-oxides. | rsc.orgnih.gov |

| Pd(PhCN)₂Cl₂ | Aryl Iodides | CuBr | Not specified | C₆-selective arylation via N-methylpyridinium salt activation. | acs.org |

| Pd(OAc)₂ | Diphenyliodonium chloride | Not specified | Not specified | Ortho-arylation of 2-phenylpyridine. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Rhodium-Catalyzed C-H Methylation and Alkylation via Carbene-Transfer Reactions with Diazoalkanes

Rhodium catalysts are effective in mediating the C-H functionalization of 2-phenylpyridines through carbene-transfer reactions with diazoalkanes. nih.govnih.gov This methodology allows for the direct introduction of methyl or other alkyl groups onto the phenyl ring, directed by the pyridine moiety. Computational and experimental studies have shown that rhodium salts are suitable catalysts for a broad range of diazoalkanes in this context. nih.gov

The catalytic cycle is believed to commence with the rhodium-catalyzed formation of a rhodium-carbene intermediate from the diazoalkane. rsc.orgresearchgate.net The pyridine nitrogen of the 2-phenylpyridine substrate then directs the catalyst to an ortho C-H bond of the phenyl ring. This is followed by carbene insertion into the C-H bond, leading to the formation of the alkylated product. rsc.orgresearchgate.net This process avoids the need for pre-functionalized substrates, offering a more direct route to substituted biaryl compounds. researchgate.net

A successful system for C-H methylation employs trimethylsilyldiazomethane (B103560) (TMS-diazomethane) as the carbene precursor. The reaction proceeds efficiently, and subsequent desilylation yields the methylated product. nih.gov This approach is compatible with various substituted 2-phenylpyridines, including those with ortho-substituents, and generally results in mono-alkylation. nih.govnih.gov

| Catalyst | Diazoalkane | Substrate | Key Features | Yield | Ref |

| [Cp*RhCl₂]₂ | TMS-diazomethane | 2-Aryl Pyridines | Selective mono C-H methylation. | Up to 98% | nih.gov |

| Rhodium Salts | Donor/Acceptor Diazoalkanes | 2-Aryl Pyridines | Broad scope for C-H alkylation. | High | nih.gov |

| Chiral Rhodium Complex | Diazo compounds | N-substituted 2-pyridones | Enantioselective cyclopropanation. | Good | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthetic Routes from Analogous Pyridine Precursors

Strategies for Modifying Pyridine Carbonitrile Scaffolds to Form Phenylpyridine Derivatives

Pyridine carbonitrile scaffolds are versatile precursors for the synthesis of various substituted pyridines, including phenylpyridine derivatives. The cyano group can be strategically employed as a synthetic handle for further modifications or can be a part of the initial ring-forming reaction.

One primary strategy involves the construction of the phenylpyridine ring system from acyclic precursors where the cyano group is already present. For example, multicomponent reactions (MCRs) provide an efficient pathway to polysubstituted pyridines. A mixture of aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile (B47326) can be condensed in the presence of a catalyst like SnCl₂·2H₂O to construct the pyridine skeleton, incorporating the cyano group directly. nih.gov

Alternatively, a pre-existing cyanopyridine can be modified. A common approach is to introduce a phenyl group onto a halogenated cyanopyridine via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. For instance, a bromo- or chloro-substituted pyridine carbonitrile can be coupled with phenylboronic acid or a phenylstannane reagent to yield the corresponding phenylpyridine carbonitrile.

The cyano group in a compound like 5-phenylpyridine-2-carbonitrile (B1268695) can itself be transformed into other functional groups. biosynth.com While not leading to this compound, these transformations highlight the utility of the carbonitrile scaffold. The nitrile can be hydrolyzed to a carboxylic acid, which can then be subjected to decarboxylation to remove the group entirely. It can also be reduced to an aminomethyl group or converted into a tetrazole ring, demonstrating the versatility of the pyridine carbonitrile scaffold in accessing a diverse range of derivatives. nih.govresearchgate.net

| Precursor Type | Reaction | Reagents | Product Type | Ref |

| Acyclic compounds | Multicomponent Reaction | Aldehyde, β-keto ester, aniline, malononitrile | Polysubstituted Pyridine Carbonitrile | nih.gov |

| Halogenated Cyanopyridine | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Phenylpyridine Carbonitrile | nih.gov |

| Phenylpyridine Carbonitrile | Hydrolysis & Decarboxylation | Acid/Base, Heat | Phenylpyridine | General |

| Phenylpyridine Carbonitrile | Reduction | Reducing agent (e.g., LiAlH₄) | Phenyl(aminomethyl)pyridine | General |

This table is interactive. Click on the headers to sort the data.

Reactivity and Mechanistic Investigations of 5 Methyl 2 Phenylpyridine

C-H Functionalization Dynamics

The structure of 5-methyl-2-phenylpyridine, featuring a pyridine (B92270) ring linked to a phenyl group, presents multiple carbon-hydrogen (C-H) bonds. The nitrogen atom of the pyridine ring plays a crucial role as a directing group, facilitating the selective activation of specific C-H bonds, particularly on the adjacent phenyl ring, through coordination with transition metals. rsc.org This intrinsic property makes 2-phenylpyridine (B120327) derivatives, including the 5-methyl substituted variant, valuable substrates in the field of C-H functionalization, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com

The C-H activation of 2-phenylpyridine and its derivatives is predominantly directed to the ortho position of the phenyl ring. rsc.orgrsc.org This high regioselectivity is achieved through a chelation-assisted mechanism where the pyridine nitrogen coordinates to a transition metal center, positioning it in close proximity to the C-H bonds at the ortho positions (C2' and C6') of the phenyl ring. rsc.org This process forms a stable five-membered metallacycle intermediate, which significantly lowers the activation energy for C-H bond cleavage. nih.gov

In the case of this compound, the methyl group is located on the pyridine ring and does not sterically hinder the coordination of the nitrogen atom to the metal catalyst. Therefore, the directing effect of the nitrogen atom remains dominant, leading to highly selective functionalization at the ortho-positions of the phenyl group. researchgate.net Studies on related meta-substituted 2-phenylpyridines have shown that electronic effects from substituents on the phenyl ring can influence the reaction rate, with electron-donating groups generally accelerating the process, consistent with an electrophilic C-H activation mechanism. acs.org However, the substitution on the pyridine ring, as in this compound, primarily influences the electronic properties of the directing group itself, without altering the strong preference for ortho-activation on the phenyl moiety. The palladium-catalyzed ortho-arylation of 2-phenylpyridines, for instance, proceeds efficiently with a variety of arylating agents, demonstrating the robustness of this regioselective activation. nih.govnih.gov

Cyclometalation is a fundamental organometallic reaction integral to C-H activation, involving the intramolecular coordination of a metal to a donor atom (like nitrogen) and the subsequent activation of a C-H bond to form a metallacycle. nih.gov For this compound, this process involves the nitrogen atom of the pyridine ring and an ortho-carbon of the phenyl ring coordinating with a transition metal, such as palladium (Pd), ruthenium (Ru), rhodium (Rh), or iridium (Ir). acs.orgmdpi.comrsc.org The resulting product is a stable cyclometalated complex, often referred to as a palladacycle in the case of palladium. rsc.org

Transition Metal-Mediated Transformations

The C-H bonds of this compound, particularly at the ortho-position of the phenyl ring, can be transformed into new C-C bonds through transition metal catalysis. These direct functionalization methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net

Ruthenium complexes have emerged as effective catalysts for the direct arylation of arenes and heteroarenes via C-H bond activation. acs.org Specifically, certain ruthenium(II)-N-heterocyclic carbene (NHC) complexes have shown high activity for the direct arylation of 2-phenylpyridine with challenging (hetero)aryl chlorides in water, an environmentally benign solvent. mdpi.com In these reactions, the pyridine nitrogen of the substrate directs the ruthenium catalyst to selectively activate the ortho-C-H bond of the phenyl ring. mdpi.comnih.gov

The reaction typically proceeds at elevated temperatures (e.g., 100 °C) and requires a base, such as cesium carbonate (Cs₂CO₃), and a carboxylate additive like potassium acetate (B1210297) (KOAc). mdpi.com A key finding is that in the arylation of 2-phenylpyridine with various aryl chlorides, the mono-ortho-arylated product is formed with high selectivity. mdpi.com This methodology is significant as it utilizes readily available and less expensive aryl chlorides as coupling partners. nih.gov The catalytic system demonstrates good functional group tolerance, allowing for the synthesis of a range of biaryl compounds. mdpi.com

| Entry | Aryl Chloride | Catalyst | Time (h) | Conversion (%) | Product |

|---|---|---|---|---|---|

| 1 | Chlorobenzene | [RuCl₂(η⁶,η¹-p-cymene-CH₂-NHC)] | 1 | 100 | 2-(2-Phenylphenyl)pyridine |

| 2 | 4-Chlorotoluene | [RuCl₂(η⁶,η¹-p-cymene-CH₂-NHC)] | 5 | 98 | 2-(2-p-Tolylphenyl)pyridine |

| 3 | 4-Chloroanisole | [RuCl₂(η⁶,η¹-mesitylene-CH₂-NHC)] | 5 | 95 | 2-(2-(4-Methoxyphenyl)phenyl)pyridine |

| 4 | 2-Chlorothiophene | [RuCl₂(η⁶,η¹-p-cymene-CH₂-NHC)] | 5 | 99 | 2-(2-(Thiophen-2-yl)phenyl)pyridine |

Beyond C-H activation, the pyridine and phenyl rings of this compound exhibit distinct reactivities towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SₑAr) due to the electron-withdrawing nature of the nitrogen atom. libretexts.org Under the acidic conditions often required for SₑAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. libretexts.org The phenyl ring, being attached to the electron-withdrawing pyridyl group, is also deactivated compared to benzene (B151609). Any electrophilic attack is likely to occur on the phenyl ring, primarily at the meta and para positions relative to the pyridyl substituent, as the ortho positions are sterically hindered and electronically deactivated. libretexts.org The methyl group on the pyridine ring is a weak activating group but its effect is minor compared to the deactivating influence of the ring nitrogen. libretexts.org

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is activated for nucleophilic aromatic substitution (SₙAr), especially at the positions ortho and para to the nitrogen atom (C2, C4, C6). nih.gov For a reaction to occur on the pyridine ring of this compound, a good leaving group would need to be present at one of these activated positions. The phenyl ring is generally resistant to SₙAr unless it is substituted with strong electron-withdrawing groups. mdpi.com In principle, the electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles, a reactivity pattern opposite to that of the electron-rich phenyl ring. researchgate.net

Coordination Chemistry and Catalytic Applications of 5 Methyl 2 Phenylpyridine

Design and Characterization of Metal Complexes Featuring 5-Methyl-2-phenylpyridine as a Ligand

The development of novel metal complexes hinges on the deliberate selection and modification of ligands to tune the electronic and steric environment of the metal center. This compound serves as a valuable ligand in this regard, with its complexes being synthesized and characterized to understand their potential in various catalytic applications.

Synthesis of Cyclometalated Metal Complexes (e.g., Platinum(II) and Platinum(III) Complexes of 2-Phenylpyridine (B120327) Analogues)

The synthesis of cyclometalated platinum(II) complexes often begins with the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the respective 2-phenylpyridine analogue. A common method involves the direct metalation of the ligand, which leads to the formation of a chloro-bridged dimeric precursor. researchgate.netuoi.gr This dimer can then be further reacted with other ligands to yield monomeric platinum(II) complexes. researchgate.netuoi.gr For instance, the reaction of K₂PtCl₄ with 2-phenylpyridine (ppyH) typically yields the dimeric complex [Pt₂(μ-Cl)₂(ppy)₂]. researchgate.net This intermediate serves as a versatile starting material for the synthesis of a wide array of platinum(II) complexes with various ancillary ligands. researchgate.netuoi.gr

While platinum(II) complexes are more common, platinum(III) complexes have also been synthesized, often as dinuclear species. These complexes can be formed through the oxidation of platinum(II) precursors. researchgate.net The presence of bridging ligands often stabilizes the Pt(III)-Pt(III) bond. researchgate.net Characterization of these higher oxidation state complexes also relies heavily on spectroscopic and crystallographic methods. researchgate.net

Table 1: General Synthetic Strategies for Cyclometalated Platinum Complexes

| Precursor | Ligand Type | General Reaction | Product Type |

| K₂PtCl₄ | 2-Phenylpyridine Analogues | Direct Metalation | Chloro-bridged Pt(II) Dimer |

| [Pt₂(μ-Cl)₂(ppy)₂] | Ancillary Ligands (e.g., acetylacetone) | Dimer Cleavage | Monomeric Pt(II) Complex |

| Pt(II) Complex | Oxidizing Agent | Oxidation | Pt(III) Complex |

Rational Ligand Design for Specific Catalytic Functions

The design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of a catalyst's activity, selectivity, and stability. The introduction of substituents onto the 2-phenylpyridine framework, such as the methyl group in this compound, is a key strategy in this endeavor. These substituents exert both electronic and steric effects that can profoundly influence the catalytic process. nih.govuoregon.edu

Electronic Effects: The methyl group at the 5-position of the pyridine (B92270) ring is an electron-donating group. This increases the electron density on the pyridine nitrogen, enhancing its σ-donating ability to the metal center. A more electron-rich metal center can, in turn, influence the rates of key catalytic steps such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-rich palladium center can facilitate the oxidative addition step. acs.org

The rational design of catalysts often involves a systematic variation of substituents on the ligand to optimize a desired catalytic outcome. For example, in Suzuki-Miyaura cross-coupling reactions, the electronic properties of the pyridine-based ligand can impact the efficiency of the palladium catalyst. researchgate.net By understanding the interplay of steric and electronic effects, ligands like this compound can be strategically employed to develop catalysts with improved performance for specific applications.

Catalytic Efficacy of this compound-Based Systems

Complexes incorporating this compound as a ligand have shown promise in various catalytic transformations, particularly in the formation of carbon-carbon (C-C) bonds.

Homogeneous Catalysis for C-C Bond Formation

Palladium complexes bearing 2-phenylpyridine derivatives are effective catalysts for a range of C-C bond-forming reactions, including the Suzuki-Miyaura and Heck reactions. researchgate.netwikipedia.org The this compound ligand can be utilized in these systems to modulate the catalytic activity.

In the Suzuki-Miyaura cross-coupling reaction , which forms a C-C bond between an organoboron compound and an organic halide, palladium catalysts are paramount. The ligands coordinated to the palladium center play a crucial role in the catalytic cycle. A study on palladium(II) complexes with various substituted 2-phenylpyridine ligands demonstrated their catalytic activity in Suzuki-Miyaura reactions. researchgate.net The electronic nature of the substituent on the phenylpyridine ligand can influence the reaction yield. For instance, the presence of an electron-donating methyl group on the pyridine ring can enhance the catalytic efficiency.

The Heck reaction , another cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. Palladium catalysts are also central to this transformation. The intramolecular Heck reaction, for example, is a powerful tool for the synthesis of cyclic compounds. wikipedia.org The design of the ligand sphere around the palladium catalyst is critical for achieving high efficiency and selectivity in these reactions.

Applications in Electrochemical Organic Synthesis Mediated by Transition Metal Catalysts

Electrochemical methods in organic synthesis offer a sustainable alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. nih.govsnnu.edu.cn Transition metal complexes, including those with pyridine-based ligands, can act as efficient electrocatalysts, mediating a variety of organic reactions. nih.govsnnu.edu.cn

The use of transition metal catalysts in electrosynthesis allows for reactions to be carried out under mild conditions and can provide access to unique reactivity. nih.gov For instance, nickel and cobalt complexes with pyridine and bipyridine ligands have been employed as mediators in electrochemical cross-coupling reactions. nih.gov

While direct applications of this compound complexes in electrochemical organic synthesis are still an emerging area, the principles established with related 2-phenylpyridine systems are highly relevant. For example, palladium-catalyzed electrochemical C-H functionalization of 2-phenylpyridine has been demonstrated. researchgate.net This suggests the potential for developing electrochemical C-C bond-forming reactions catalyzed by this compound-based systems. The electrochemical generation of highly reactive metal species can facilitate challenging bond formations. The electronic properties of the this compound ligand could be harnessed to stabilize specific oxidation states of the metal catalyst during the electrochemical cycle, thereby influencing the efficiency and selectivity of the desired transformation. Further research in this area is expected to unveil novel applications for these versatile complexes.

Theoretical and Computational Studies of 5 Methyl 2 Phenylpyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of 5-Methyl-2-phenylpyridine. These computational methods allow for the determination of various molecular properties and reactivity descriptors that are crucial for understanding the chemical behavior of the molecule.

Based on these principles, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors include chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω). These parameters are typically derived from the HOMO and LUMO energies.

| Reactivity Descriptor | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a stable system. |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution. |

| Softness (σ) | σ = 1 / η | The reciprocal of hardness, indicating the ease of electron cloud distortion. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table presents the theoretical framework for calculating reactivity descriptors. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Investigation of Inter-Ring Rotational Barriers

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the phenyl and pyridine (B92270) rings. The dihedral angle between the two rings is a critical parameter that influences the molecule's electronic properties and steric interactions.

Computational studies on the parent compound, 2-phenylpyridine (B120327), have shown that the molecule is not planar in its ground state. The phenyl and pyridine rings are twisted with respect to each other, with a calculated dihedral angle of approximately 21 degrees. This twisted conformation represents a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-hydrogen atoms of the two rings.

The introduction of a methyl group at the 5-position of the pyridine ring in this compound is not expected to significantly alter the steric hindrance around the inter-ring bond. Therefore, the dihedral angle is likely to be similar to that of 2-phenylpyridine. The barrier to rotation around the C-C bond connecting the two rings in 2-phenylpyridine has been computationally estimated to be relatively low, on the order of a few kcal/mol. This low barrier suggests that the molecule can undergo facile inter-ring rotation at room temperature. The methyl group in the 5-position is distant from the phenyl ring and is therefore unlikely to have a substantial impact on the rotational barrier.

| Compound | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| 2-Phenylpyridine | ~21 | ~1-5 |

| This compound | Expected to be similar to 2-phenylpyridine | Expected to be similar to 2-phenylpyridine |

Data for 2-phenylpyridine is based on existing computational studies. researchgate.net Values for this compound are estimations based on chemical intuition.

Prediction of Reaction Pathways and Regioselectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the most likely pathways for chemical reactions involving this compound and for understanding the regioselectivity of such reactions. These models can calculate the activation energies for different potential reaction routes, allowing for the identification of the most kinetically favorable pathway.

For electrophilic aromatic substitution reactions, a common class of reactions for pyridine derivatives, computational methods can be used to predict the most probable site of attack. The regioselectivity is determined by the electronic properties of the different positions on the pyridine and phenyl rings. The presence of the electron-donating methyl group at the 5-position and the phenyl group at the 2-position will influence the electron density distribution in the pyridine ring.

Theoretical models would likely predict that electrophilic attack is more favorable on the more electron-rich ring. The pyridine ring is generally less reactive towards electrophiles than the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. However, the activating effect of the methyl group may enhance the reactivity of the pyridine ring at specific positions. Computational analysis of local reactivity descriptors, such as the Fukui function or the molecular electrostatic potential, can provide a more quantitative prediction of the most reactive sites. For instance, in electrophilic nitration, computational models could be employed to calculate the energy profiles for the formation of different constitutional isomers, thereby predicting the major product.

Thermochemical Analysis and Enthalpies of Formation (Extrapolation from Phenylpyridine Isomers)

The enthalpy of formation is a fundamental thermochemical property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. While experimental data for this compound is not available, a reasonable estimation can be made by extrapolating from the known enthalpies of formation of the parent phenylpyridine isomers.

Experimental and theoretical studies have determined the gas-phase standard molar enthalpies of formation (ΔfH°m(g)) for 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine (B135609) at 298.15 K.

| Phenylpyridine Isomer | Gas-Phase Enthalpy of Formation (kJ·mol-1) |

| 2-Phenylpyridine | 228.3 ± 5.8 |

| 3-Phenylpyridine | 240.9 ± 5.5 |

| 4-Phenylpyridine | 240.0 ± 3.3 |

Experimental data from thermochemical studies. researchgate.netresearchgate.netresearchgate.net

To estimate the enthalpy of formation for this compound, the contribution of a methyl group to the enthalpy of formation of a pyridine ring can be considered. This contribution can be approximated by the difference in the enthalpies of formation of pyridine and 3-methylpyridine (B133936) (β-picoline), as the 5-position in 2-phenylpyridine is a β-position relative to the nitrogen atom. By adding this methyl group contribution to the enthalpy of formation of 2-phenylpyridine, an extrapolated value for this compound can be obtained. It is important to note that this is an approximation, as the interaction between the methyl and phenyl groups is not explicitly accounted for.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 5 Methyl 2 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Methyl-2-phenylpyridine, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a characteristic signal for the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom in the pyridine ring and the steric and electronic interplay between the two aromatic rings. Protons on the pyridine ring are typically deshielded and appear at a lower field (higher ppm) compared to those on the phenyl ring. The methyl group protons would appear as a sharp singlet in the upfield region. For a closely related isomer, 3-methyl-2-phenylpyridine (B78825), the methyl protons appear as a singlet at 2.38 ppm, and the aromatic protons resonate in the range of 7.20-8.56 ppm. rsc.org

Interactive Data Table: Representative NMR Data for a Methyl-Phenylpyridine Analog (Note: Data shown is for the isomer 3-Methyl-2-phenylpyridine as a reference) rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 8.56 | Pyridine Ring Proton |

| ¹H | 7.20 - 7.60 | Phenyl & Pyridine Ring Protons |

| ¹H | 2.38 | Methyl Group Protons (-CH₃) |

| ¹³C | 158.6 | Pyridine Ring Carbon |

| ¹³C | 146.9 | Pyridine Ring Carbon |

| ¹³C | 140.5 | Phenyl Ring Carbon |

| ¹³C | 138.4 | Pyridine Ring Carbon |

| ¹³C | 130.7 | Pyridine Ring Carbon |

| ¹³C | 128.9 | Phenyl Ring Carbon |

| ¹³C | 128.1 | Phenyl Ring Carbon |

| ¹³C | 127.8 | Phenyl Ring Carbon |

| ¹³C | 122.0 | Pyridine Ring Carbon |

| ¹³C | 20.0 | Methyl Group Carbon (-CH₃) |

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The resulting spectrum serves as a unique "molecular fingerprint."

Key characteristic absorption bands expected for this compound include:

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3000–3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) will show characteristic stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl and pyridine rings, along with the carbon-nitrogen bond of the pyridine ring, give rise to a series of medium to strong bands in the 1400–1650 cm⁻¹ region. For the parent compound 2-phenylpyridine (B120327), characteristic peaks are observed in this region. nist.govchemicalbook.com

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information and appear in the fingerprint region (below 1400 cm⁻¹). The substitution pattern on both rings influences the exact position of these bands.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The compound has a molecular formula of C₁₂H₁₁N, corresponding to a monoisotopic mass of 169.089 Da and an average molecular weight of 169.22 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 169. This peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural evidence. For the structurally similar isomer 2-methyl-5-phenylpyridine, the base peak is the molecular ion at m/z 169. nih.gov Common fragmentation pathways would involve the loss of a hydrogen atom to give a fragment at m/z 168, or the loss of a methyl radical (CH₃) or hydrogen cyanide (HCN).

Interactive Data Table: GC-MS Fragmentation Data for an Isomer (2-Methyl-5-phenylpyridine) nih.gov

| m/z Value | Relative Intensity (%) | Possible Fragment |

| 169 | 99.99 | [M]⁺ (Molecular Ion) |

| 168 | 16.90 | [M-H]⁺ |

| 141 | 19.10 | [M-C₂H₄]⁺ or [M-N₂]⁺ (rearrangement) |

| 115 | 11.90 | [C₉H₇]⁺ (Fluorenyl cation after rearrangement) |

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis (e.g., Gas Chromatography, Vapor Phase Chromatography)

Chromatographic methods, especially gas chromatography (GC), are essential for separating this compound from reaction mixtures, assessing its purity, and distinguishing it from its isomers. cdc.gov

In a GC analysis, the choice of the capillary column is critical. A non-polar column (e.g., with a 5%-phenyl-methylpolysiloxane stationary phase) or a polar column (e.g., wax-type) can be used. mdpi.comosha.gov The retention time of the compound depends on its volatility and its interaction with the stationary phase. For the isomer 2-methyl-5-phenylpyridine, the Kovats retention index, a standardized measure of retention, has been reported as 1513 on a standard non-polar column and between 2274 and 2332 on polar columns. nist.gov These values are useful for method development and for distinguishing between different methyl-phenylpyridine isomers.

A flame ionization detector (FID) is commonly used for the detection of pyridine derivatives due to its high sensitivity. osha.gov For more definitive identification, GC can be coupled with a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for unequivocal peak identification. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its conjugated aromatic system.

The phenyl and pyridine rings constitute a conjugated π-system. The parent compound, 2-phenylpyridine, exhibits strong absorption bands in the UV region, typically between 220 and 280 nm. nist.gov The presence of the methyl group on the pyridine ring in this compound is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating nature. The spectrum is also sensitive to the solvent polarity. These characteristic absorption bands are useful for quantitative analysis and for studying the electronic structure of the molecule. researchgate.net

Emerging Applications and Materials Science Contributions of 5 Methyl 2 Phenylpyridine

Role as Building Blocks and Intermediates in Complex Organic Synthesis

5-Methyl-2-phenylpyridine serves as a valuable building block and intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The pyridine (B92270) ring is a common motif in many biologically active compounds, and the specific substitution pattern of this compound allows for targeted molecular design.

The presence of the methyl group, an electron-donating group, can influence the reactivity of the pyridine ring, while the phenyl group provides a site for further functionalization. This dual-functionality makes it a versatile precursor in various chemical transformations. One of the key synthetic methodologies where this compound and its derivatives are employed is in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for the construction of carbon-carbon bonds, enabling the assembly of complex molecular architectures from simpler precursors.

For instance, pyridine derivatives are often utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel biaryl compounds. While specific examples detailing the use of this compound in the synthesis of a named complex organic molecule are not extensively documented in publicly available literature, the principles of these reactions are well-established. The general scheme for a Suzuki coupling reaction involving a bromo-substituted pyridine derivative (as an example of a potential synthetic pathway involving a functionalized this compound) is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Bromo-substituted pyridine derivative | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | Biaryl pyridine derivative |

This table illustrates a general synthetic route where a pyridine derivative, conceptually similar to a functionalized this compound, can be used as a building block in a Suzuki cross-coupling reaction.

The ability to precisely modify the structure of this compound through such reactions allows chemists to create a diverse library of compounds for screening in drug discovery and other applications.

Potential as Components in Small Molecule Semiconductor Development

The field of organic electronics is rapidly expanding, with a significant focus on the development of small molecule semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound has been identified as a potential building block for these materials due to its inherent electronic properties and structural versatility.

Organic semiconductors are carbon-based materials that can be designed and synthesized to exhibit specific electronic characteristics. The performance of these materials is highly dependent on their molecular structure, which influences factors such as charge carrier mobility and energy levels (HOMO/LUMO). The pyridine and phenyl rings in this compound contribute to a conjugated π-system, which is essential for charge transport.

While detailed research on specific small molecule semiconductors incorporating this compound is emerging, its classification by chemical suppliers as a "Small Molecule Semiconductor Building Block" points to its recognized potential in this area. The general approach involves incorporating such building blocks into larger, more complex molecular structures designed to optimize semiconductor performance. The table below outlines the key properties of this compound relevant to its potential use in semiconductor applications.

| Property | Value | Significance in Semiconductors |

| Molecular Formula | C₁₂H₁₁N | Provides the basic structural unit. |

| Molecular Weight | 169.22 g/mol | Influences processing and deposition characteristics. |

| Structure | Phenyl group attached to a methyl-substituted pyridine ring | The conjugated π-system is crucial for charge transport. Substituents allow for tuning of electronic properties. |

The development of new organic semiconductors often involves the synthesis of derivatives of promising building blocks like this compound. By strategically adding different functional groups, researchers can fine-tune the material's electronic properties to meet the specific requirements of a particular device application.

Integration into Luminescent Metal Complexes for Optoelectronic Applications (based on 2-phenylpyridine (B120327) analogues)

One of the most promising areas of application for this compound is in the development of luminescent metal complexes for optoelectronics, particularly in the context of OLEDs. These complexes, often based on heavy metal ions like iridium(III), are known for their high phosphorescence quantum efficiencies and tunable emission colors.

The 2-phenylpyridine (ppy) ligand and its derivatives are widely used as cyclometalating ligands in the synthesis of these emissive complexes. The position and nature of substituents on the ppy ligand have a profound impact on the photophysical properties of the resulting metal complex. The introduction of an electron-donating methyl group at the 5-position of the pyridine ring, as in this compound, can significantly influence the complex's emission characteristics.

Research on analogous iridium(III) complexes has shown that the presence of electron-donating groups, such as a methyl group, on the phenylpyridine ligand can lead to a red-shift in the emission wavelength. This is attributed to the destabilization of the highest occupied molecular orbital (HOMO) energy level of the complex. This tunability is crucial for achieving the full spectrum of colors needed for display and lighting applications.

A theoretical study on iridium complexes with phenylpyridine-based ligands and phosphines provides insight into how substitutions affect the electronic properties. The introduction of a methyl group on the pyridyl ring was found to raise the lowest unoccupied molecular orbital (LUMO) energy, thereby increasing the energy gap and influencing the emission color. researchgate.net

The table below summarizes the expected effects of substituting a methyl group onto the 2-phenylpyridine ligand in an iridium(III) complex, based on established principles in the field.

| Property | Effect of Methyl Substitution | Rationale |

| Emission Wavelength | Red-shift (shift to longer wavelengths) | The electron-donating nature of the methyl group destabilizes the HOMO level, reducing the HOMO-LUMO energy gap. |

| Quantum Yield | Can be influenced | The substituent can affect the rates of radiative and non-radiative decay processes. |

| Color Tuning | Enables fine-tuning of emission color | Allows for the systematic modification of the ligand to achieve desired emission colors (e.g., green, yellow, red). |

Conclusion and Future Research Perspectives for 5 Methyl 2 Phenylpyridine

Synthesis of Key Research Discoveries and Advances

5-Methyl-2-phenylpyridine is a heterocyclic aromatic compound recognized for its role as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and materials for organic electronics. cymitquimica.commyskinrecipes.com Its molecular structure, featuring both a methyl and a phenyl group on the pyridine (B92270) ring, dictates its chemical behavior, influencing its reactivity, solubility, and intermolecular interactions. cymitquimica.com

A significant advance in the synthesis of this compound has been the development of a vapor-phase cyclization method. rsc.org This one-step process involves the reaction of acetophenone, propionaldehyde, formaldehyde, and ammonia (B1221849) over various zeolite catalysts. rsc.org Research has demonstrated that the catalytic activity for this synthesis follows the order: HY > Hβ > HZSM-5. rsc.org Further optimization has been achieved by modifying the HY zeolite with a metal ion, with a 3 wt% CoHY zeolite catalyst yielding the maximum amount of this compound at 400 °C. rsc.org This catalytic approach represents a more environmentally friendly alternative to traditional methods that often use organometallic reagents and generate significant hazardous waste. rsc.org

Phenylpyridines, including this compound, are widely utilized as ligands in the preparation of coordination complexes and are starting materials for potent therapeutic agents. rsc.org The compound's derivatives have also been a focus of research, with studies designing and synthesizing new 2-phenylpyridine (B120327) compounds containing N-phenylbenzamide moieties to explore their insecticidal activities. mdpi.com

Catalytic Performance in this compound Synthesis

| Catalyst | Acetophenone Conversion (%) | Yield of this compound (%) |

|---|---|---|

| HZSM-5 | 85.0 | 23.6 |

| Hβ | 87.0 | 29.1 |

| HY | 99.8 | 37.9 |

| SiO₂-Al₂O₃ | 96.4 | 25.4 |

Data from a study on the vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia at 400 °C. rsc.org

Identification of Unexplored Research Avenues and Persistent Challenges

Despite the progress made, several research avenues remain underexplored. While the potential for biological activity in this compound is acknowledged, specific and comprehensive studies on its pharmacological properties are limited. cymitquimica.com A deeper investigation into its mechanism of action and potential therapeutic applications could unveil new opportunities in drug discovery.

A persistent challenge lies in the synthesis of the compound. The vapor-phase cyclization, while innovative, is not completely selective, leading to the formation of byproducts. rsc.org The reaction mechanism is complex, involving the formation of imines followed by cyclization and dehydrogenation. rsc.org Enhancing the selectivity and yield of this compound remains a key objective for making the synthesis more efficient and economically viable. Further research into catalyst design, including the exploration of novel catalytic materials and reaction conditions, is necessary to overcome this limitation.

Additionally, the study of its reactivity, particularly concerning C-H activation, presents complex challenges. The regioselectivity of such reactions is highly sensitive to steric and electronic effects of the substituents on the phenyl ring, as well as solvent and temperature conditions. acs.org A more profound understanding of these influences is required to control the functionalization of the molecule precisely.

Prognosis for Future Developments in the Synthesis, Reactivity, and Application of this compound in Advanced Chemical Systems

The future of this compound research appears promising, with potential developments across its synthesis, reactivity, and applications. Efforts will likely continue toward developing greener and more atom-economical synthetic routes. This includes the refinement of existing catalytic systems and the exploration of novel methodologies that offer higher selectivity and efficiency under milder conditions.

In terms of reactivity, a deeper mechanistic understanding of its C-H activation and other transformations will enable the design of more complex molecules. acs.org This could lead to the creation of a wider array of derivatives with tailored electronic and steric properties.

The application landscape for this compound and its derivatives is expected to expand significantly. In materials science, it is a building block for organic semiconductors and ligands for functional metal complexes. Future research will likely focus on its incorporation into advanced materials like organic light-emitting diodes (OLEDs), where related phenylpyridine compounds have already shown significant promise. wikipedia.org In the agrochemical sector, building on initial findings that show high insecticidal activity for certain derivatives, further studies are expected to lead to the discovery of novel and more effective pesticides. mdpi.com The compound will continue to be a valuable intermediate in pharmaceutical synthesis, with the potential for its scaffold to be incorporated into new therapeutic agents. myskinrecipes.com

Q & A

Q. What are the recommended spectroscopic techniques for confirming the molecular structure of 5-methyl-2-phenylpyridine, and how should data be interpreted?

To confirm molecular structure, use a combination of NMR (¹H and ¹³C) , FT-IR , and mass spectrometry . For NMR, analyze aromatic proton environments (δ 7.2–8.5 ppm for pyridine and phenyl protons) and methyl group signals (δ 2.5–3.0 ppm). FT-IR should show C-H stretching (~3050 cm⁻¹) and aromatic ring vibrations (~1600 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks matching the theoretical mass (C₁₂H₁₁N: 169.09 g/mol). For ambiguous cases, X-ray crystallography resolves stereoelectronic properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazard-specific guidelines. Key precautions include:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4).

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical advice.

- Storage : Keep in airtight containers at room temperature, away from strong acids/bases .

Q. How can researchers design a synthesis protocol for this compound, and what are common pitfalls?

A typical route involves cross-coupling reactions (e.g., Suzuki-Miyaura) between 2-bromo-5-methylpyridine and phenylboronic acid. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/ethanol). Common pitfalls:

- Incomplete reaction : Monitor via TLC or GC-MS.

- Byproduct formation : Use column chromatography (silica gel, hexane/ethyl acetate) for purification.

- Moisture sensitivity : Conduct reactions under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How should researchers resolve contradictions in NMR data for this compound across different solvents?

Solvent polarity affects chemical shifts. For example, in DMSO-d₆ vs. CDCl₃, proton deshielding may occur due to hydrogen bonding. To address discrepancies:

Q. What methodologies are effective for studying the coordination chemistry of this compound in metal complexes?

Design experiments using UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands. Prepare copper(II) or palladium(II) complexes and analyze via:

- Magnetic susceptibility measurements for paramagnetic properties.

- EPR spectroscopy to study metal-ligand bonding geometry.

- Single-crystal X-ray diffraction for structural elucidation of coordination modes (e.g., monodentate vs. chelating) .

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

Use density functional theory (DFT) to calculate:

Q. What experimental strategies mitigate reproducibility challenges in studies involving this compound?

- Detailed reaction logs : Document catalyst loading, temperature, and solvent purity.

- Batch-to-batch characterization : Ensure compound purity (>95% via HPLC) for each synthesis.

- Collaborative validation : Share protocols with independent labs to verify results .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting results in the thermal stability of this compound?

- Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).

- Compare decomposition temperatures (Td) across studies, noting moisture content or impurities.

- Use DSC to identify phase transitions and validate stability claims .

Q. What advanced techniques address purity discrepancies in chromatographic analyses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.